Isonicotine-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

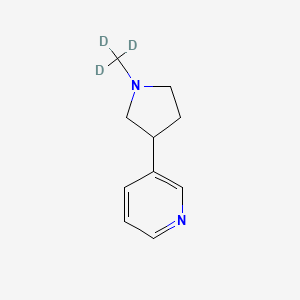

Isonicotine-d3, also known as 3-[1-(Trideuteriomethyl)pyrrolidin-3-yl]pyridine, is a deuterated form of isonicotine. It is a stable isotope-labeled compound used in various scientific research applications. The deuterium atoms replace the hydrogen atoms in the molecule, making it useful for tracing and studying metabolic pathways and reaction mechanisms.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of isonicotine-d3 involves the introduction of deuterium atoms into the isonicotine molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst. This process typically occurs under high pressure and temperature conditions to ensure efficient exchange.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors and catalysts to achieve high yields and purity. The deuterium gas is carefully handled to prevent contamination and ensure the safety of the production process.

Análisis De Reacciones Químicas

Types of Reactions

Isonicotine-d3 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert this compound to its reduced forms.

Substitution: Substitution reactions can replace functional groups in the molecule with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield N-oxides, while reduction can produce reduced forms of the compound.

Aplicaciones Científicas De Investigación

Isonicotine-d3 is a chemical compound with potential applications in scientific research, particularly in the fields of drug discovery and pharmacology . Due to its isotopic labeling with deuterium (D), it serves specific purposes in studying drug metabolism, pharmacokinetics, and receptor interactions.

Scientific Research Applications

- Isotope Tracer Studies: this compound can be used as an isotope tracer in pharmacological studies . Isotopes like deuterium (2H) can be incorporated into compounds to study drug and substrate tissue distribution .

- Metabolic Stability: Substitution with heavier isotopes such as deuterium can enhance metabolic stability . This can lead to therapeutic advantages, including increased in vivo half-life and reduced dosage requirements .

- Positron Emission Tomography (PET) and Single Photon Emission Computerized Tomography (SPECT): Isotopes such as 11C and 18F are useful in PET, while 125I is valuable in SPECT, both of which are used in brain imaging . Although not explicitly mentioned for this compound, the principle applies to similar isotopically labeled compounds .

- Dopamine Receptor Modulation: Some compounds with affinity for dopamine D3 receptors have been explored for treating substance abuse and neuropsychiatric disorders . While this compound is not directly mentioned, its structure might be modified and used in designing selective modulators of D3 receptors, potentially useful for treating conditions like alcohol, cocaine, heroin, and nicotine abuse .

- Bioactive Peptide Research: Although not a peptide, this compound aligns with the broader use of bioactive compounds in therapeutic applications . Bioactive peptides, for example, have specialized activities on target tissues, with minimal toxic effects, making them effective for treating chronic diseases .

Mecanismo De Acción

The mechanism of action of isonicotine-d3 involves its incorporation into metabolic pathways and reactions. The deuterium atoms act as tracers, allowing researchers to track the movement and transformation of the compound. This helps in understanding the molecular targets and pathways involved in various biological and chemical processes.

Comparación Con Compuestos Similares

Similar Compounds

Isonicotinic acid: A derivative of pyridine with a carboxylic acid substituent at the 4-position.

Nicotinic acid: An isomer of isonicotinic acid with the carboxyl group at the 3-position.

Picolinic acid: Another isomer with the carboxyl group at the 2-position.

Uniqueness

Isonicotine-d3 is unique due to its stable isotope labeling with deuterium. This makes it particularly valuable for tracing studies and understanding reaction mechanisms, which is not possible with non-deuterated compounds.

Actividad Biológica

Isonicotine-d3 is a deuterated derivative of isonicotine, which is structurally related to isoniazid, a well-known antitubercular agent. The biological activity of this compound has been explored in various contexts, particularly its pharmacological effects and potential therapeutic applications. This article presents a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Antimicrobial Properties

Isonicotine and its derivatives have shown significant antimicrobial activity, particularly against Mycobacterium tuberculosis (Mtb). Research indicates that this compound may exhibit similar properties due to its structural resemblance to isoniazid, which acts by inhibiting mycolic acid synthesis in bacterial cell walls.

- Mechanism of Action : The primary mechanism involves the activation of the drug by the bacterial enzyme catalase-peroxidase (KatG), leading to the formation of reactive intermediates that inhibit fatty acid synthesis essential for mycobacterial growth .

Case Studies and Clinical Relevance

Recent studies have highlighted the potential for derivatives of isonicotine to overcome drug resistance in tuberculosis treatment. For instance, compounds designed through quantitative structure-activity relationship (QSAR) models showed enhanced efficacy against resistant strains of Mtb .

- Example Case Study : A study involving a series of isonicotinic acid derivatives demonstrated that modifications at specific positions significantly improved their antimicrobial activity against both susceptible and resistant strains of Mtb. These findings suggest that similar modifications in this compound could enhance its therapeutic potential .

In Vitro Studies

Research utilizing high-performance liquid chromatography (HPLC) and mass spectrometry has provided insights into the metabolic pathways influenced by isonicotine derivatives. For example, acetylation processes involving enzymes like Rv2170 have been shown to affect the efficacy of related compounds .

- Key Findings :

- Acetylation leads to the formation of inactive metabolites from active drugs.

- The presence of deuterium in this compound may alter these metabolic pathways, potentially enhancing or reducing its activity compared to non-deuterated forms.

Propiedades

Fórmula molecular |

C10H14N2 |

|---|---|

Peso molecular |

165.25 g/mol |

Nombre IUPAC |

3-[1-(trideuteriomethyl)pyrrolidin-3-yl]pyridine |

InChI |

InChI=1S/C10H14N2/c1-12-6-4-10(8-12)9-3-2-5-11-7-9/h2-3,5,7,10H,4,6,8H2,1H3/i1D3 |

Clave InChI |

UEIZUEWXLJOVLD-FIBGUPNXSA-N |

SMILES isomérico |

[2H]C([2H])([2H])N1CCC(C1)C2=CN=CC=C2 |

SMILES canónico |

CN1CCC(C1)C2=CN=CC=C2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.